

Spectroscopic Profile of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-4-methylpiperazine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-1-(2-hydroxyethyl)piperazine, a key building block in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Methyl-1-(2-hydroxyethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.61	Triplet	2H	-CH ₂ -OH
2.56	Triplet	2H	-N-CH ₂ -CH ₂ -
2.3-2.7	Broad Multiplet	8H	Piperazine ring protons
2.18	Singlet	3H	-CH ₃

Solvent: CDCl₃[\[1\]](#)

¹³C NMR (Carbon-13) NMR Data

While a specific experimental spectrum is not publicly available in the search results, predicted ¹³C NMR data is a valuable tool for preliminary analysis. PubChem lists the availability of ¹³C NMR spectra, though the direct data is not displayed.[\[2\]](#)

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

m/z (mass-to-charge ratio)	Ion
145	[M+H] ⁺

This corresponds to the protonated molecule.[\[1\]](#)

Predicted collision cross-section data is also available, which can be useful for ion mobility mass spectrometry.[\[3\]](#)

Infrared (IR) Spectroscopy

A conforming infrared spectrum is noted by suppliers, indicating that the spectral data matches the expected functional groups for the molecule's structure.[\[4\]](#) Key expected absorptions would include:

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl group)
~2940-2800	C-H stretch (aliphatic)
~1450	C-H bend (aliphatic)
~1050	C-O stretch (primary alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4-Methyl-1-(2-hydroxyethyl)piperazine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of the analyte (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization source.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
- **Data Analysis:** Identify the molecular ion peak and any significant fragment ions.

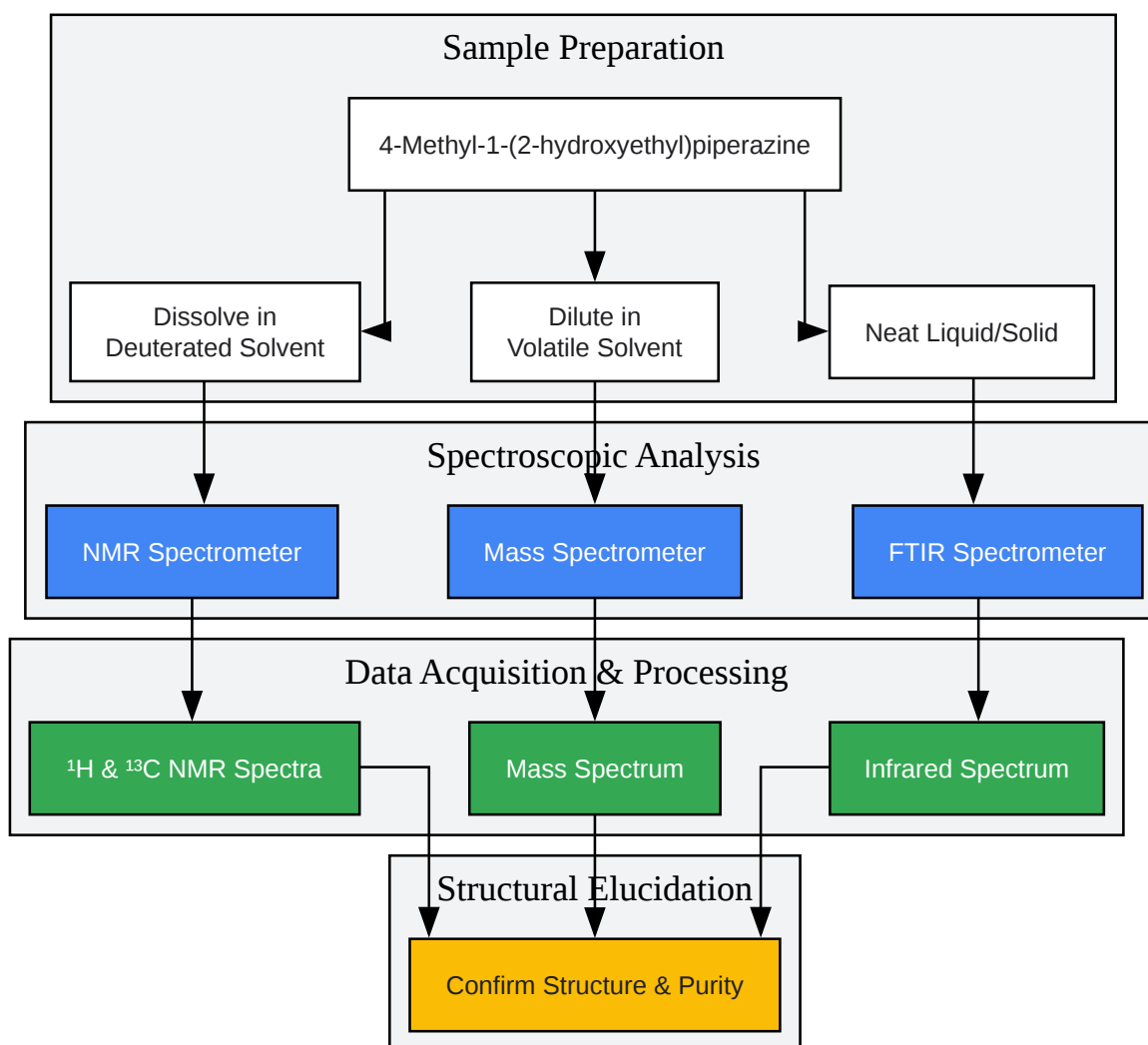
Infrared Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

- **Sample Preparation:** Place a small amount of the liquid or low-melting solid sample of 4-Methyl-1-(2-hydroxyethyl)piperazine directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum Collection:** Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-(2-hydroxyethyl)piperazine.



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Caption: General workflow for spectroscopic analysis.

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